1-Hexanoylazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanoylazepan-2-one is a chemical compound with the molecular formula C12H21NO2 It is a derivative of azepan-2-one, featuring a hexanoyl group attached to the nitrogen atom of the azepan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexanoylazepan-2-one can be synthesized through a ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. The process involves the use of BF3.OEt2 as a Lewis acid promoter . This method allows for the preparation of enantiomerically pure lactams, which are important intermediates in the synthesis of nitrogen-containing compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexanoylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hexanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Hexanoylazepan-2-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various nitrogen-containing compounds.
Biology: The compound is used in the study of biological processes involving lactams.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Hexanoylazepan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s lactam ring structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Azepan-2-one: A simpler lactam structure without the hexanoyl group.
Caprolactam: Another lactam used in the production of nylon-6.
Piperidone: A six-membered lactam with different chemical properties.
Uniqueness: 1-Hexanoylazepan-2-one is unique due to the presence of the hexanoyl group, which imparts distinct chemical properties and potential applications compared to other lactams. This structural feature allows for specific interactions and reactivity that are not observed in simpler lactams.
Eigenschaften
CAS-Nummer |
7564-43-4 |
---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-hexanoylazepan-2-one |
InChI |
InChI=1S/C12H21NO2/c1-2-3-5-8-11(14)13-10-7-4-6-9-12(13)15/h2-10H2,1H3 |
InChI-Schlüssel |
WDQJPCRZXGKESQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1CCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.